3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid
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Overview
Description
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to a formamido group and a propanoic acid moiety. It is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
The synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid typically involves the reaction of 2-bromo-5-fluoroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with β-alanine under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The formamido group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid include:
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a similar bromo and fluoro substitution pattern but differs in the presence of a methoxy group and boronic acid moiety.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound features a pyridine ring instead of a phenyl ring and has a carboxylic acid group at a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both formamido and propanoic acid groups, which confer distinct chemical and biological properties.
Biological Activity
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid (CAS 926227-44-3) is a compound of increasing interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biomolecules. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrFNO3. The compound features a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen atoms (bromo and fluoro) enhances the compound's lipophilicity, which can improve membrane permeability and binding affinity to target sites. The formamido group is likely involved in hydrogen bonding, facilitating interactions with active sites on proteins or nucleic acids.
Enzyme Inhibition
Enzymatic assays have demonstrated that compounds containing similar functional groups can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis, and its inhibition is a common strategy in cancer therapy. The interaction profile of this compound with DHFR or other enzymes remains to be fully elucidated but warrants investigation.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of related compounds:
- Structure-Activity Relationship (SAR) : Studies indicate that the introduction of halogen atoms at specific positions on aromatic rings can enhance biological activity by improving binding affinity and selectivity for target proteins .
- Electrophysiological Studies : Research has shown that small molecules affecting ion channels can modulate cellular activities significantly. Compounds structurally related to this compound may exhibit similar properties, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) channels .
- Case Studies : A series of experiments conducted on structurally analogous compounds demonstrated their ability to inhibit tumor growth in various in vitro models. These studies highlight the importance of further exploring the therapeutic potential of this compound .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYDECMIMFTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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